3-Fluorothiophene-2-carboxylic acid
Overview
Description
3-Fluorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3FO2S. It is a derivative of thiophene, where a fluorine atom is substituted at the third position and a carboxylic acid group at the second position.
Synthetic Routes and Reaction Conditions:
Schiemann Reaction: One of the common methods involves the Schiemann reaction on 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, which introduces the fluorine atom into the thiophene ring.
Direct Fluorination: Another method includes the direct fluorination of thiophene-2-carboxylic acid using n-butyllithium followed by reaction with N-fluorodibenzenesulfonimide.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reactions but optimized for higher yields and purity. The use of advanced fluorination reagents and catalysts can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized products .
Scientific Research Applications
3-Fluorothiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and polymers.
Biology: The compound is studied for its potential biological activities, including as a precursor for pharmaceuticals.
Safety and Hazards
The safety information for 3-Fluorothiophene-2-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .
Relevant Papers The relevant papers for this compound are not explicitly mentioned in the search results .
Mechanism of Action
Target of Action
It is known that fluorinated thiophene derivatives are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also found in numerous bioactive substances including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Mode of Action
The introduction of a fluorine atom into the thiophene ring is achieved using the Schiemann reaction on 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate . This reaction could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
Given its use in various bioactive substances, it can be inferred that it may interact with multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Given its presence in various bioactive substances, it can be inferred that it may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Comparison with Similar Compounds
- 2-Fluorothiophene-3-carboxylic acid
- 3-Chlorothiophene-2-carboxylic acid
- 3-Bromothiophene-2-carboxylic acid
Uniqueness: 3-Fluorothiophene-2-carboxylic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
3-fluorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRBUAOSDHRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356034 | |
Record name | 3-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-84-8 | |
Record name | 3-Fluoro-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32431-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-thiophenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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